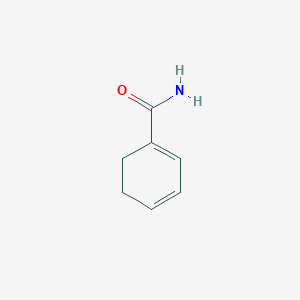

Cyclohexa-1,3-diene-1-carboxamide

Description

Properties

Molecular Formula |

C7H9NO |

|---|---|

Molecular Weight |

123.15 g/mol |

IUPAC Name |

cyclohexa-1,3-diene-1-carboxamide |

InChI |

InChI=1S/C7H9NO/c8-7(9)6-4-2-1-3-5-6/h1-2,4H,3,5H2,(H2,8,9) |

InChI Key |

OSCFXGJHDOJRLC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=CC=C1)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Reduction and Amidation of Cyclohex-3-ene-1-carboxylic Acid Derivatives

A recent study demonstrated the synthesis of N-methyl/phenylcyclohex-3-ene-1-carboxamide derivatives via reduction of the corresponding carboxylic acid or ester intermediates followed by amidation. For example, 6-(Hydroxymethyl)-N-methylcyclohex-3-ene-1-carboxamide was synthesized by reduction with sodium borohydride in a THF/water mixture, followed by purification via silica gel chromatography, yielding a white solid product with high purity.

-

- Starting material: Cyclohex-3-ene-1-carboxamide derivatives

- Reducing agent: Sodium borohydride (NaBH4)

- Solvent: THF/H2O (1:1)

- Temperature: 0 °C initially, then room temperature

- Work-up: Saturated ammonium chloride quench, extraction with ethyl acetate, drying over sodium sulfate

- Purification: Silica gel chromatography (Hexane/EtOAc gradient)

Epoxidation and Lactone Formation from Cyclohexene Carboxamides

Following amidation, epoxidation of the double bond in cyclohexene carboxamide derivatives with m-chloroperbenzoic acid (m-CPBA) leads to bicyclic lactone derivatives. This step is critical for further functionalization and ring transformations.

-

- Reagent: m-CPBA (77% purity)

- Solvent: Dichloromethane (DCM)

- Temperature: Room temperature

- Reaction time: 5 hours

- Work-up: Washing with saturated sodium bicarbonate and ammonium chloride solutions, drying, and silica gel purification

Yield: Up to 96% of the lactone product was obtained with high purity.

Organometallic and Organocatalytic Approaches

Organometallic reagents such as bis(dimethylaluminium)-1,3-propanethiol and lithium diisopropylamide have been used to convert γ,δ-unsaturated esters into cyclohexa-1,3-diene-1-carboxaldehydes, which can be further transformed into carboxamides via standard amidation reactions.

Organocatalytic methods employing proline derivatives enable enantioselective synthesis of chiral cyclohexa-1,3-diene carboxaldehydes, which serve as precursors for carboxamide formation.

Comparative Data Table of Preparation Methods

Research Findings and Notes on Synthesis

Yield and Purity: The methods involving bromination-dehydrobromination and aldol condensations generally provide moderate to good yields but often require careful purification due to isomeric and side product formation.

Selectivity: Organocatalytic and organometallic methods offer improved stereochemical control, which is crucial for synthesizing chiral cyclohexa-1,3-diene-1-carboxamide derivatives.

Functional Group Compatibility: The reduction and amidation procedures are compatible with various substituents on the cyclohexadiene ring, allowing for diversification of the carboxamide derivatives.

Scalability: Industrially, bromination-dehydrobromination remains a scalable route, but the formation of impurities necessitates further purification steps.

Chemical Reactions Analysis

Types of Reactions

Cyclohexa-1,3-diene-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclohexadienone derivatives.

Reduction: Reduction reactions can convert it to cyclohexene derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include cyclohexadienone, cyclohexene, and various substituted cyclohexadiene derivatives .

Scientific Research Applications

Cyclohexa-1,3-diene-1-carboxamide has several scientific research applications:

Chemistry: It is used as a starting material for the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclohexa-1,3-diene-1-carboxamide involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain enzymes, altering their activity and leading to various biochemical effects. The pathways involved often include enzyme inhibition or activation, depending on the specific context of its use .

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Comparative Electronic and Structural Data

- Electronic States: Pyridino-1-4-η-cyclohexa-1,3-diene irontricarbonyl complexes exhibit HOMO localization on the cyclohexa-1,3-diene and metal centers, while the LUMO resides on the methylpyridine moiety. This electron redistribution supports catalytic activity in redox reactions . In contrast, carboxamide derivatives prioritize electron withdrawal via the amide group, altering reactivity toward biological targets.

- Substituent Effects: Substituents significantly influence aromaticity and stability. Disubstituted cyclohexa-1,3-diene derivatives exhibit reduced aromaticity compared to benzene, as shown by NICS (Nucleus-Independent Chemical Shift) values . For example, α-phellandrene (a natural monoterpene) retains diene reactivity due to its methyl and isopropyl groups, enabling applications in fragrances .

Q & A

Q. What experimental methods confirm the enhanced stability of cyclohexa-1,3-diene compared to non-conjugated dienes?

The stability arises from conjugation, which delocalizes π-electrons, lowering the energy of the molecule. This can be demonstrated via enthalpy of hydrogenation measurements. For example, 1,3-cyclohexadiene has a hydrogenation enthalpy of –231.8 kJ/mol, which is 7.6 kJ/mol more stable than expected for two isolated double bonds, indicating resonance stabilization . Acid-catalyzed tautomerization studies (e.g., conversion of cyclohexa-1,4-diene to 1,3-diene in acidic conditions) further validate the thermodynamic preference for conjugation .

Q. How can cyclohexa-1,3-diene-1-carboxamide be synthesized, and what key analytical techniques verify its structure?

A common method involves cycloaddition reactions, such as the Diels-Alder reaction, where a diene reacts with a dienophile. Post-synthesis, characterization relies on:

Q. What distinguishes cyclohexa-1,3-diene from non-conjugated dienes in reactivity tests?

Oxidation with acidic KMnO₄ produces effervescence (CO₂) due to the cleavage of conjugated double bonds, forming carboxylic acids. Non-conjugated dienes (e.g., 1,4-dienes) do not release CO₂ under similar conditions .

Q. How does the electronic structure of cyclohexa-1,3-diene compare to benzene?

Cyclohexa-1,3-diene exhibits partial resonance stabilization but lacks the full aromaticity of benzene. Its resonance energy (~2 kcal/mol) is significantly lower than benzene’s (~36 kcal/mol), making it more reactive in cycloaddition and electrophilic addition reactions .

Advanced Research Questions

Q. What is the acid-catalyzed tautomerization mechanism for converting cyclohexa-1,4-diene to cyclohexa-1,3-diene?

In strongly acidic conditions, protonation of the 1,4-diene forms a carbocation intermediate. A hydride shift or proton transfer reorganizes the double bonds into the conjugated 1,3-diene configuration. The process is energetically favorable due to resonance stabilization in the conjugated product .

Q. How can enantioselective synthesis of cyclohexa-1,3-diene derivatives be achieved?

Asymmetric catalysis using chiral silyl ethers (e.g., (S)-11 or (R)-11) enables enantiocontrol during Robinson annulation or Diels-Alder reactions. Stereochemical outcomes are confirmed via X-ray crystallography (e.g., triclinic crystal structure with Z = 2) or chiral HPLC .

Q. How do data contradictions in hydrogenation enthalpy affect stability assessments?

Discrepancies between experimental and theoretical hydrogenation values (e.g., 1,3-diene’s measured ΔH = –231.8 kJ/mol vs. expected –239.4 kJ/mol) highlight the need to account for steric strain and substituent effects. Computational methods (DFT) can resolve such contradictions by modeling transition states .

Q. What methodologies evaluate the biological activity of this compound derivatives?

- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases).

- Apoptosis studies : Flow cytometry or caspase-3 activation assays assess pro-apoptotic effects in cancer cells.

- Molecular docking : Predict binding affinities to proteins (e.g., using SMILES or InChI descriptors) .

Q. How can cycloaddition reactions involving this compound be optimized for regioselectivity?

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of dienophiles.

- Catalysts : Lewis acids (e.g., AlCl₃) stabilize transition states.

- Temperature : Lower temperatures favor kinetic control, while higher temperatures promote thermodynamic products .

Key Challenges in Research

- Stereochemical control : Achieving high enantiomeric excess (ee) in asymmetric synthesis requires precise catalyst design .

- Data reproducibility : Variations in tautomerization rates under acidic conditions necessitate standardized pH and temperature controls .

- Biological activity validation : Limited in vivo data for carboxamide derivatives require expanded preclinical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.